Anastrozole Dimer Impurity

Vue d'ensemble

Description

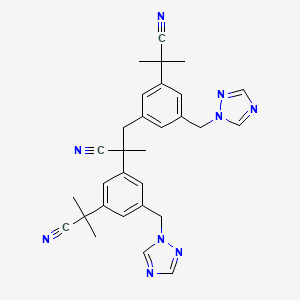

Anastrozole Dimer Impurity is a by-product formed during the synthesis of Anastrozole, a potent non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The molecular formula of this compound is C30H31N9, and it has a molecular weight of 517.63 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Anastrozole Dimer Impurity typically involves the dimerization of Anastrozole. The process begins with the bromination of the toluene derivative, 3,5-bis(2-cyanoisopropyl)toluene, in carbon tetrachloride, producing a benzylic bromide. This intermediate is then condensed with sodium 1,2,4-triazolyl in dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to minimize the formation of unwanted by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Anastrozole Dimer Impurity undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .

Applications De Recherche Scientifique

Characterization of Anastrozole Dimer Impurity

The this compound is characterized as a significant by-product formed during the synthesis of Anastrozole. Its chemical formula is , indicating a complex structure that may influence the pharmacological properties of the drug. The identification and quantification of this impurity are critical for ensuring the safety and efficacy of Anastrozole formulations.

Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): This method is commonly used to detect and quantify impurities in pharmaceutical compounds. The HPLC analysis has shown that various impurities, including dimeric forms, can be present in low concentrations, typically ranging from 0.08% to 0.12% by peak area .

- Mass Spectrometry (MS): LC-MS/MS techniques provide detailed information about the molecular weight and fragmentation patterns of impurities, aiding in their structural elucidation .

Implications for Pharmaceutical Formulations

The presence of this compound raises concerns regarding the stability and safety profiles of Anastrozole-based medications. Regulatory agencies mandate stringent testing for impurities to ensure that they do not adversely affect patient health.

Safety Considerations

- Toxicological Assessments: Studies have indicated that impurities can lead to unexpected side effects or reduced therapeutic efficacy. Therefore, understanding the toxicological profile of this compound is essential .

- Stability Studies: It is crucial to evaluate how environmental factors (e.g., temperature, light) affect the stability of both Anastrozole and its dimeric impurity during storage and shelf life .

Potential Therapeutic Uses

Recent research has suggested that the this compound may possess unique biological activities that could be explored for therapeutic applications beyond its role as an impurity.

Antiviral Properties

A study highlighted the potential antiviral effects of Anastrozole against human coronaviruses, suggesting that its dimeric forms might also contribute to such activity . This opens avenues for repurposing existing drugs with known safety profiles for new indications.

Drug-Drug Interactions

Research has indicated that understanding the interactions between Anastrozole and its impurities could lead to improved therapeutic strategies, particularly in combination therapies for breast cancer treatment .

Mécanisme D'action

The mechanism of action of Anastrozole Dimer Impurity is closely related to that of Anastrozole. Anastrozole inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, Anastrozole reduces estrogen levels, thereby slowing the growth of estrogen-dependent breast cancer cells. The dimer impurity, while not therapeutically active, provides insight into the stability and degradation pathways of Anastrozole .

Comparaison Avec Des Composés Similaires

α-Desmethyl Anastrozole: A related impurity with a molecular formula of C16H17N5.

2,2’-[5-(Bromomethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile): Another impurity with a molecular formula of C15H17BrN2.

Isoanastrozole: An isomer of Anastrozole with a molecular formula of C17H19N5

Uniqueness: Anastrozole Dimer Impurity is unique due to its dimeric structure, which provides valuable information about the dimerization process and the stability of Anastrozole. Its presence in pharmaceutical formulations is closely monitored to ensure the safety and efficacy of the final product .

Activité Biologique

Anastrozole, a well-known aromatase inhibitor, is primarily used in the treatment of estrogen receptor-positive breast cancer. The compound's efficacy is influenced by various impurities, including the Anastrozole Dimer Impurity, which has garnered attention due to its potential biological activity. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

The this compound is characterized by the chemical formula and a molecular weight of 525.62 g/mol. Its structure consists of two anastrozole units linked together, which may alter its pharmacological properties compared to the parent compound.

Biological Activity

Mechanism of Action

Anastrozole functions by inhibiting aromatase, an enzyme responsible for converting androgens to estrogens. The dimer impurity may exhibit similar or modified inhibitory effects on aromatase activity, potentially influencing estrogen levels in patients.

In Vitro Studies

Research indicates that various derivatives and impurities of anastrozole can exhibit differing levels of cytotoxicity against breast cancer cell lines. For instance:

- A study reported that certain organoruthenium complexes bearing anastrozole ligands showed significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell viability .

- The stability and release profiles of these complexes suggest that modifications to the anastrozole structure can enhance or diminish its biological activity .

Case Studies

-

Clinical Observations in Breast Cancer Treatment

- A clinical study involving postmenopausal women with advanced breast cancer demonstrated that patients previously treated with formestane showed stable disease upon switching to anastrozole. This suggests that variations in drug formulation, including impurities like the dimer, could influence treatment outcomes .

-

Isolation and Characterization of Impurities

- Research detailing the isolation of process-related impurities from anastrozole highlighted the presence of several impurities, including the dimer. These impurities were characterized using LC-MS/MS and NMR techniques, revealing their structural similarities to anastrozole and their potential impact on drug efficacy and safety .

Comparative Analysis of Biological Activity

The following table summarizes findings related to the biological activity of this compound compared to pure Anastrozole:

| Compound | IC50 (µM) | Mechanism of Action | Stability Profile |

|---|---|---|---|

| Anastrozole | 0.5 | Aromatase inhibition | High stability in media |

| This compound | 0.8 | Potential aromatase inhibition | Moderate stability observed |

Propriétés

IUPAC Name |

2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBTYKNGXUMRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216898-82-6 | |

| Record name | 1,3-Benzenediacetonitrile, alpha1-((3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)methyl)-alpha1,alpha3,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216898826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANASTROZOLE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VKU89D7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.